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Compound of Interest

Compound Name: 7-Aminoheptanoic acid

Cat. No.: B556480

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 7-
Aminoheptanoic acid (CAS No. 929-17-9), a seven-carbon straight-chain amino acid. The
document details experimental methodologies for Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the core
data in a structured format to facilitate research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 7-
Aminoheptanoic acid in solution. Both *H and *3C NMR provide detailed information about the
chemical environment of the hydrogen and carbon atoms, respectively.

'H NMR Spectroscopy Data

The *H NMR spectrum of 7-Aminoheptanoic acid is characterized by signals corresponding to
the protons of the methylene groups in the aliphatic chain and the amine and carboxylic acid
protons. The chemical shifts are influenced by the electron-withdrawing effects of the amino
and carboxyl groups.

Table 1: *H NMR Spectroscopic Data for 7-Aminoheptanoic Acid
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Chemical Shift (5,

Coupling Constant

Assignment Multiplicity
ppm) (J, Hz)

H-2 (-CH2-COOH) ~2.21 Triplet ~7.4
H-7 (-CH2-NH2) ~2.69 Triplet ~7.2
H-3, H-6 ~1.54 Multiplet -

H-4, H-5 ~1.31 Multiplet -

-NH:2 Variable Broad Singlet -
-COOH Variable Broad Singlet -

Note: Data is based
on typical values for
similar structures and
may vary based on
solvent and
experimental
conditions. Protons of
the amine and
carboxylic acid groups
are exchangeable and
may not always be

observed.

3C NMR Spectroscopy Data

The 13C NMR spectrum provides a distinct signal for each unique carbon atom in the 7-

Aminoheptanoic acid molecule. The chemical shifts are indicative of the carbon's

hybridization and its proximity to electronegative atoms.

Table 2: 13C NMR Spectroscopic Data for 7-Aminoheptanoic Acid (Predicted)[1]
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Assignment Chemical Shift (6, ppm)
C-1 (-COOH) 181.56

C-2 38.32

C-3 30.01

C-14 27.91

C-5 27.88

C-6 34.13

C-7 (-CH2-NH2) 43.41

Source: Human Metabolome Database (HMDB).
Data is predicted and recorded in D20 at 200
MHz.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids like 7-Aminoheptanoic acid is as
follows:

e Sample Preparation: Dissolve 10-50 mg of 7-Aminoheptanoic acid in 0.5-0.7 mL of a
suitable deuterated solvent, such as deuterium oxide (D20) or dimethyl sulfoxide-de (DMSO-
ds). The choice of solvent is crucial as amino acids have limited solubility in many common
NMR solvents like chloroform-d (CDCls).

e pH Adjustment: The chemical shifts of the protons and carbons near the amino and carboxyl
groups are pH-dependent. Adjust the pD (the pH equivalent in D20) to a desired value (e.g.,
neutral pD of ~7.0-7.4) using dilute DCI or NaOD for standardized results.

¢ Internal Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid
sodium salt (TSP) for D20, is added for accurate chemical shift referencing (6 = 0.00 ppm).

» Data Acquisition: Transfer the prepared sample to a 5 mm NMR tube. Acquire the spectra on
a high-field NMR spectrometer (e.g., 400 MHz or higher).
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o For 'H NMR: A standard 1D proton pulse program is used. Key parameters include a
spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio,

and a relaxation delay of 1-5 seconds.

o For 13C NMR: A proton-decoupled 13C experiment is typically performed to obtain singlets
for each carbon. A larger spectral width (~200 ppm) is required. Due to the low natural
abundance of 13C, a greater number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of 7-
Aminoheptanoic acid will show characteristic absorption bands for the carboxylic acid and
primary amine functional groups, as well as the aliphatic hydrocarbon chain.

Table 3: Key IR Absorption Bands for 7-Aminoheptanoic Acid
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Wavenumber ] Functional Group ] .
Intensity . Vibration Mode

(cm™?) Assignment

3400-3250 Medium N-H Stretch
O-H (of carboxylic

3300-2500 Broad ) Stretch
acid)

3000-2850 Medium C-H (aliphatic) Stretch
C=0 (of carboxylic

~1710 Strong ) Stretch
acid)

1650-1580 Medium N-H Bend

1470-1450 Medium C-H Bend

1320-1000 Strong C-O Stretch

950-910 Medium O-H Bend

Note: These are
typical ranges and the
exact peak positions
can vary. The solid-
state spectrum of
amino acids often
shows broad
absorptions due to
zwitterionic character
and hydrogen
bonding.

Experimental Protocol for IR Spectroscopy

For a solid sample like 7-Aminoheptanoic acid, the following protocol using a Potassium
Bromide (KBr) pellet is common:

e Sample Preparation: Grind a small amount (1-2 mg) of dry 7-Aminoheptanoic acid with
approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.
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» Pellet Formation: Transfer the powder to a pellet press and apply high pressure (several
tons) to form a thin, transparent or translucent pellet.

» Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record
the spectrum, typically in the range of 4000 to 400 cm~1. A background spectrum of the
empty sample compartment or a pure KBr pellet should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It provides information about the molecular weight and elemental composition of a
compound, and its fragmentation pattern can aid in structure elucidation.

Mass Spectrometry Data

The mass spectrum of 7-Aminoheptanoic acid will show a molecular ion peak (or a
protonated/deprotonated molecular ion peak depending on the ionization method) and various
fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for 7-Aminoheptanoic Acid Adducts

Adduct miz

[M+H]* 146.11756
[M+Na]* 168.09950
[M-H]~ 144.10300
[M+NHa]* 163.14410
[M+H-H20]* 128.10754

Source: PubChemlLite. These are predicted

values.

Common fragmentation pathways for amino acids in mass spectrometry include the loss of
water (H20), ammonia (NHs), and the carboxyl group (as COOH or COz).
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Experimental Protocol for Mass Spectrometry

A typical protocol for the analysis of 7-Aminoheptanoic acid using Electrospray lonization
(ESI) coupled with a mass analyzer is as follows:

o Sample Preparation: Prepare a dilute solution of 7-Aminoheptanoic acid (e.g., 1-10 pg/mL)
in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often
with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for
negative ion mode) to promote ionization.

e Infusion and lonization: Introduce the sample solution into the ESI source of the mass
spectrometer via direct infusion using a syringe pump or through a liquid chromatography
(LC) system. In the ESI source, a high voltage is applied to the solution, creating a fine spray
of charged droplets.

o Desolvation: The charged droplets are passed through a heated capillary, where the solvent
evaporates, leading to the formation of gas-phase ions of the analyte.

o Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole,
time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z. For structural information, tandem mass spectrometry (MS/MS) can be
performed, where a specific precursor ion is selected, fragmented, and the resulting product
ions are analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 7-
Aminoheptanoic acid, from sample handling to data interpretation.
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General Workflow for Spectroscopic Analysis of 7-Aminoheptanoic Acid
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Caption: Workflow for the spectroscopic analysis of 7-Aminoheptanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

 To cite this document: BenchChem. [Spectroscopic Analysis of 7-Aminoheptanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556480#spectroscopic-data-of-7-aminoheptanoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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